molecular formula C9H6ClNO2 B1294106 7-Chloro-1H-indole-3-carboxylic acid CAS No. 86153-24-4

7-Chloro-1H-indole-3-carboxylic acid

Cat. No. B1294106
CAS RN: 86153-24-4
M. Wt: 195.6 g/mol
InChI Key: DBCJWTBYVXEBJY-UHFFFAOYSA-N
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Description

The compound 7-Chloro-1H-indole-3-carboxylic acid is a derivative of indole carboxylic acid, which is a structural motif found in a variety of biologically active compounds. Indole derivatives are known for their diverse pharmacological properties, including their role as antagonists of the glycine site of the N-methyl-d-aspartate (NMDA) receptor, which is significant in the context of neurological disorders and conditions such as stroke .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps to introduce various functional groups. For instance, the synthesis of (E)-3-(2-carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a related compound, was guided by 3D comparative molecular field analysis (CoMFA) and involved optimizing in vivo potency and binding activity. The introduction of electron-withdrawing or heterocyclic groups at specific positions on the indole ring system was found to enhance the compound's affinity and potency . Although the exact synthesis of 7-Chloro-1H-indole-3-carboxylic acid is not detailed in the provided papers, similar synthetic strategies involving substitution and hydrolysis reactions are commonly employed in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. For example, the carboxyl group's orientation in relation to the indole ring system can significantly affect the compound's binding properties. In a related compound, 3-Carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring is nearly coplanar with the indole ring, while the carboxylic acid group linked to the five-membered ring is almost perpendicular. This orientation influences the hydrogen bonding patterns in the crystal structure, which can be critical for the compound's biological function .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are essential for modifying their structure and enhancing their biological activity. The synthesis of related compounds often involves reactions such as substitution, where different groups are introduced onto the indole ring, and hydrolysis, where ester or amide groups are converted into carboxylic acids. These reactions are carefully optimized to achieve high yields and desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and crystal structure, are influenced by the functional groups attached to the indole core. For instance, the presence of chloro and fluoro substituents can affect the compound's density and crystal packing, as seen in the X-ray structure analysis of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid . These properties are important

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis of Heterocyclic Compounds : A one-pot synthesis method for 3-Chloro-1H-indole-2-carboxaldehydes using Vilsmeier reagent was reported. This method offers moderate yields and can be applied to various substituted benzoic acids (Majo & Perumal, 1996).

  • Synthesis of Indole Derivatives for Therapeutic Applications : Research has focused on synthesizing indole-2-carboxylic acid derivatives due to their therapeutic applications. For instance, a series of 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids were synthesized from 1-Propyl-1H-indole-2-carboxylic acid, indicating potential in pharmacological fields (Raju et al., 2015).

  • Molecular Docking Studies for Drug Design : Molecular docking studies have been conducted on 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids to predict binding interactions with target proteins, suggesting its role in drug discovery and design (Reddy et al., 2022).

Pharmaceutical and Biological Applications

  • Antagonist in Pharmacology : The derivative 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid has been identified as a novel CysLT1 antagonist, showing potential in treating conditions mediated by CysLT1 receptors (Chen et al., 2016).

  • Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives have shown significant antibacterial and moderate antifungal activities, indicating their potential use in antimicrobial therapies (Raju et al., 2015).

  • Glycine-Site NMDA Receptor Antagonists : Compounds like (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid have been synthesized as potent selective glycine-site NMDA receptor antagonists, useful in neurological research and potential therapeutic applications (Baron et al., 2005).

Material Science and Electrochemistry

  • Electrochemical Applications : The impact of carboxylic substituent position on the electrodeposition, morphology, and capacitance performance of polyindole derivatives was investigated, revealing significant effects on the electrochemical properties of polymer nanowires. This suggests potential applications in supercapacitor technology (Ma et al., 2015).

Safety And Hazards

7-Chloro-1H-indole-3-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302 .

properties

IUPAC Name

7-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCJWTBYVXEBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649671
Record name 7-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-indole-3-carboxylic acid

CAS RN

86153-24-4
Record name 7-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86153-24-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 7-chloroindole (7.1 g, 47.0 mmol) in dimethylformamide (60 ml) was cooled to 5° C. under nitrogen and trifluoroacetic anhydride (7.6 ml, 54.0 mmol) was added over 10 mins, maintaining the temperature below 10° C. The mixture was stirred at 5-10° C. for 2 h, then poured into water (600 ml). The resulting suspension was stirred for 15 mins and the 7-chloro-3-[(trifluoromethyl)carbonyl]-1H-indole precipitate was filtered off, washing with water to neutrality. The damp solid was suspended in 4 M aqueous sodium hydroxide (500 ml) and heated to reflux with stirring for 1 h. The mixture was cooled and washed with diethyl ether (2×100 ml). The aqueous phase was then acidified to pH 1 using 5 M hydrochloric acid and the resulting fine precipitate filtered off, washed with water to neutrality and dried to afford 7-chloro-1H-indole-3-carboxylic acid as a pink solid (7.5 g, 38.0 mmol).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Zaienne, S Willems, S Schierle… - Journal of Medicinal …, 2021 - ACS Publications
The ligand-sensing transcription factor nuclear receptor related 1 (Nurr1) evolves as an appealing target to treat neurodegenerative diseases. Despite its therapeutic potential observed …
Number of citations: 8 pubs.acs.org
N Kahlcke - 2017 - researchspace.auckland.ac.nz
The cannabinoid 1 (CB1) G-protein coupled receptor is potentially an important therapeutic target however clinically approved drugs have displayed undesirable side-effects. There is a …
Number of citations: 0 researchspace.auckland.ac.nz

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